Methyl 4-chloro-5-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol It is a derivative of picolinic acid, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-(trifluoromethyl)picolinate typically involves the esterification of the corresponding picolinic acid derivative. One common method includes the reaction of 4-chloro-5-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas in ethanol under atmospheric pressure.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinates with various functional groups replacing the chloro group.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
Methyl 4-chloro-5-(trifluoromethyl)picolinate has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to target proteins, modulating their activity and leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)picolinate
- Methyl 3-fluoro-5-(trifluoromethyl)picolinate
- Methyl 4-chloro-6-(trifluoromethyl)picolinate
Uniqueness
Methyl 4-chloro-5-(trifluoromethyl)picolinate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Biological Activity
Methyl 4-chloro-5-(trifluoromethyl)picolinate is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the class of picolinates, characterized by a pyridine ring substituted with a chloro group and a trifluoromethyl group. This unique structure enhances its lipophilicity and metabolic stability, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound demonstrate effective antimicrobial activity against various pathogens. The trifluoromethyl group is believed to play a crucial role in enhancing interaction with microbial targets.
- Anticancer Potential : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis.
- Insecticidal Activity : Recent studies have highlighted its efficacy as an insecticide, particularly against agricultural pests like Mythimna separata and Aphis craccivora .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of various pathways. For instance, it has been suggested that it could modulate the activity of phospholipase D enzymes involved in inflammatory responses .
- Cellular Pathway Modulation : Its structural features allow it to influence cellular pathways linked to apoptosis and cell cycle regulation, which are critical in cancer biology.
Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity showed enhanced antibacterial properties .
Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | E. coli | 50 µg/mL |
B | S. aureus | 30 µg/mL |
C | P. aeruginosa | 20 µg/mL |
Anticancer Studies
In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. One study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting potential as a therapeutic agent .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |
Properties
Molecular Formula |
C8H5ClF3NO2 |
---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
methyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-2-5(9)4(3-13-6)8(10,11)12/h2-3H,1H3 |
InChI Key |
CYCORCQPMWSVHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.